molecular formula C16H20O3 B12097419 (6R)-4-Hydroxy-6-phenethyl-6-propyl-5,6-dihydro-2H-pyran-2-one CAS No. 221129-55-1

(6R)-4-Hydroxy-6-phenethyl-6-propyl-5,6-dihydro-2H-pyran-2-one

Cat. No.: B12097419
CAS No.: 221129-55-1
M. Wt: 260.33 g/mol
InChI Key: BQCOYEHIANYPOM-UHFFFAOYSA-N
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Description

(6R)-4-Hydroxy-6-phenethyl-6-propyl-5,6-dihydro-2H-pyran-2-one is a chemical compound with a unique structure that includes a pyran ring, a phenethyl group, and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R)-4-Hydroxy-6-phenethyl-6-propyl-5,6-dihydro-2H-pyran-2-one can be achieved through several synthetic routes. One common method involves the reaction of a suitable precursor with a phenethyl group and a propyl group under specific conditions. The reaction typically requires a catalyst and may involve multiple steps to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

(6R)-4-Hydroxy-6-phenethyl-6-propyl-5,6-dihydro-2H-pyran-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or hydrocarbons.

Scientific Research Applications

(6R)-4-Hydroxy-6-phenethyl-6-propyl-5,6-dihydro-2H-pyran-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may be used in studies related to enzyme activity, metabolic pathways, and cellular processes.

    Medicine: The compound has potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of (6R)-4-Hydroxy-6-phenethyl-6-propyl-5,6-dihydro-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyran derivatives with different substituents, such as:

  • (6R)-4-Hydroxy-6-methyl-6-phenethyl-5,6-dihydro-2H-pyran-2-one
  • (6R)-4-Hydroxy-6-ethyl-6-phenethyl-5,6-dihydro-2H-pyran-2-one

Uniqueness

(6R)-4-Hydroxy-6-phenethyl-6-propyl-5,6-dihydro-2H-pyran-2-one is unique due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows it to interact with different molecular targets, making it a valuable compound for scientific research and industrial applications.

Properties

CAS No.

221129-55-1

Molecular Formula

C16H20O3

Molecular Weight

260.33 g/mol

IUPAC Name

4-hydroxy-2-(2-phenylethyl)-2-propyl-3H-pyran-6-one

InChI

InChI=1S/C16H20O3/c1-2-9-16(12-14(17)11-15(18)19-16)10-8-13-6-4-3-5-7-13/h3-7,11,17H,2,8-10,12H2,1H3

InChI Key

BQCOYEHIANYPOM-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CC(=CC(=O)O1)O)CCC2=CC=CC=C2

Origin of Product

United States

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